4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
Overview
Description
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is used in the preparation of o-nitrolignin monomers as readily degradable lignin-generation agents for plants and degradation of lignin under UV irradiation .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is 1S/C8H7NO5/c1-14-8-6 (11)3-2-5 (4-10)7 (8)9 (12)13/h2-4,11H,1H3 . The InChI key is PHCNQUJHXJQLQR-UHFFFAOYSA-N .It has a molecular weight of 197.15 . The storage temperature is under an inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Structural and Spectroscopic Analysis
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde has been studied for its molecular structure and vibrational spectra through a combination of experimental and theoretical approaches. Density functional theory (DFT) was utilized to investigate the molecular geometry, harmonic vibrational frequencies, bonding features, total energy, Mulliken atomic charges, and thermodynamic properties. This analysis provided insights into the intramolecular charge transfer and aided in the interpretation of Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, demonstrating the compound's utility in understanding molecular vibrations and structural conformations (Nataraj, Balachandran, & Karthick, 2011).
Photocatalytic Applications
The compound has been implicated in photocatalytic applications, particularly in the selective oxidation of benzyl alcohol derivatives to corresponding aldehydes using TiO2 solar simulated light photocatalysis. This research highlights its potential role in enhancing photocatalytic oxidation rates and product selectivities, providing a pathway for the efficient conversion of aromatic alcohols into valuable chemical intermediates (Marotta et al., 2013).
Atmospheric Chemistry
In atmospheric chemistry, the reaction of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde with NO3 radicals was studied, revealing its transformation into various products such as glycolic acid, oxalic acid, and 4-hydroxy-3-methoxy-benzoic acid. This work sheds light on the chemical behaviors of this compound when exposed to atmospheric radicals, indicating its relevance in understanding the fate of organic compounds in the atmosphere (Liu, Wen, & Wu, 2017).
Linker Applications in Organic Synthesis
Investigations into the use of benzaldehyde derivatives, including 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, as linkers for solid-phase organic synthesis (SPOS) have shown their effectiveness. These studies involve the reductive amination of aldehydes attached to solid supports, leading to the creation of various secondary amine derivatives, highlighting the compound's utility in facilitating the synthesis of complex organic molecules (Swayze, 1997).
Safety and Hazards
The safety information for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde includes the following hazard statements: H302-H315-H319 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is used in the preparation of o-nitrolignin monomers , suggesting that it may interact with enzymes or proteins involved in lignin biosynthesis or degradation.
Mode of Action
It is known to be involved in the preparation of o-nitrolignin monomers , which suggests that it may interact with its targets to facilitate the formation of these monomers
Biochemical Pathways
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is involved in the synthesis of o-nitrolignin monomers . These monomers are part of the lignin biosynthesis pathway, a complex biochemical pathway that produces lignin, a major component of plant cell walls. The downstream effects of this pathway include the formation and strengthening of plant cell walls.
Result of Action
Its use in the preparation of o-nitrolignin monomers suggests that it may influence the structure and composition of plant cell walls .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability
properties
IUPAC Name |
4-hydroxy-3-methoxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-6(11)3-2-5(4-10)7(8)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCNQUJHXJQLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179259 | |
Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde | |
CAS RN |
2450-26-2 | |
Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002450262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2450-26-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-nitro-m-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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